Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Aconitase 1 (ACO1) homologues, offering a comparative analysis of their structure, function, and regulatory mechanisms across various species. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, providing detailed experimental protocols, quantitative data, and visual representations of key biological pathways.
Introduction to Aconitase 1 (ACO1)
Aconitase 1, also known as Iron Regulatory Protein 1 (IRP1), is a highly conserved, bifunctional protein.[1][2][3] In mammals, it plays a crucial role in both cellular metabolism and the regulation of iron homeostasis.[1][3] This "moonlighting" protein can function as a cytosolic enzyme, aconitase, or as a post-transcriptional regulator of gene expression.[1][4] The specific function of ACO1 is determined by the presence or absence of a [4Fe-4S] iron-sulfur cluster.[1][5]
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As a cytosolic aconitase: When cellular iron levels are sufficient, ACO1 assembles a [4Fe-4S] cluster and functions as an aconitase, catalyzing the isomerization of citrate to isocitrate in the cytosol.[1][2][5]
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As an Iron Regulatory Protein (IRP1): Under conditions of iron scarcity, the [4Fe-4S] cluster is lost, and the protein, now in its apo-form, functions as IRP1.[6] IRP1 binds to specific stem-loop structures in messenger RNA (mRNA) known as iron-responsive elements (IREs).[1][7][8] This binding regulates the translation of key proteins involved in iron metabolism.[8] For instance, IRP1 binding to the 5' UTR of ferritin mRNA inhibits its translation, while binding to the 3' UTR of transferrin receptor mRNA stabilizes the transcript, leading to increased protein production.[1]
This dual functionality positions ACO1 as a critical sensor of cellular iron status, linking iron availability to fundamental cellular processes.[5] Homologues of ACO1 are found across a wide range of species, from bacteria to plants and animals, though their specific functions and regulatory mechanisms can vary.[2]
Comparative Analysis of ACO1 Homologues
While the dual function of ACO1/IRP1 is well-established in mammals, the roles of its homologues in other organisms show notable differences.
Mammals (e.g., Homo sapiens, Mus musculus):
In mammals, ACO1 is a key regulator of systemic iron balance.[9] The switch between its aconitase and IRP1 functions is a central mechanism for maintaining iron homeostasis.[8] The protein is highly conserved among mammalian species.[2] For example, human and mouse ACO1 proteins share a high degree of sequence identity.
Plants (e.g., Arabidopsis thaliana):
Plants possess multiple aconitase isoforms, some of which are homologous to mammalian ACO1.[10] However, a key distinction is that the iron-responsive element (IRE)/iron-regulatory protein (IRP) system for post-transcriptional regulation of ferritin and transferrin receptor expression does not appear to operate in plants.[11] While plant ACO proteins contain domains similar to the IRE-binding region of mammalian IRP1, they have not been shown to exhibit IRP activity.[10][11] Instead, plant aconitases are primarily involved in the tricarboxylic acid (TCA) cycle and other metabolic pathways.[10] Some studies suggest a role for plant ACOs in responding to biotic and abiotic stresses.[12]
Yeast (Saccharomyces cerevisiae):
In Saccharomyces cerevisiae, the ACO1 gene encodes a mitochondrial aconitase that is essential for the TCA cycle.[13] Interestingly, yeast ACO1 also plays a role in mitochondrial DNA maintenance.[13] The human mitochondrial aconitase (ACO2) can complement a yeast aco1 null mutant, indicating a degree of functional conservation.[13]
Other Species:
The ACO1 gene is conserved in a wide range of organisms, including chimpanzee, Rhesus monkey, dog, cow, chicken, zebrafish, fruit fly, mosquito, and C. elegans.[2] The bifunctional nature of ACO1 appears to be a feature primarily of vertebrates.
Quantitative Data on ACO1 Homologues
The following tables summarize key quantitative data related to the enzymatic activity and RNA-binding function of ACO1 homologues.
Table 1: General Properties of ACO1 Homologues
| Species | Gene Name | Protein Length (Amino Acids) | Molecular Weight (Da) | Cellular Localization |
| Homo sapiens | ACO1 | 889 | 98,399 | Cytosol, Nucleus |
| Mus musculus | Aco1 | 889 | 98,126 | Cytosol |
| Rattus norvegicus | Aco1 | 889 | 98,128 | Cytosol |
| Arabidopsis thaliana | ACO1 | - | - | Mitochondria |
| Saccharomyces cerevisiae | ACO1 | 778 | - | Mitochondria |
Data compiled from various sources, including Sino Biological and NCBI Gene.[2][4]
Table 2: Kinetic Parameters of Aconitase Activity
| Species | Substrate | Km | kcat | Reference |
| Homo sapiens | Citrate | - | - | Data not readily available in searched literature |
| Mus musculus | Citrate | - | - | Data not readily available in searched literature |
Note: Specific kinetic parameters for ACO1 aconitase activity are not consistently reported in general databases and often require consultation of specialized enzymology literature.
Table 3: Binding Affinity of IRP1 for Iron-Responsive Elements (IREs)
| Species | IRE Sequence | Kd (nM) | Experimental Method | Reference |
| Homo sapiens | Ferritin H-chain | ~0.01 - 0.1 | EMSA | [14] |
| Homo sapiens | Mitochondrial Aconitase | ~0.1 - 1 | EMSA | [14] |
EMSA: Electrophoretic Mobility Shift Assay
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the dual functions of ACO1 homologues.
Aconitase Activity Assay
This protocol describes a colorimetric method to determine the enzymatic activity of aconitase.[15][16]
Principle:
Aconitase catalyzes the conversion of citrate to isocitrate. The isocitrate is then oxidized by isocitrate dehydrogenase (IDH), producing NADPH. The NADPH reduces a chromogenic substrate, and the resulting color change is measured spectrophotometrically. The rate of color change is directly proportional to the aconitase activity.
Materials:
-
Cell or tissue lysate
-
Aconitase activity assay buffer
-
Substrate solution (cis-aconitate or citrate)
-
Isocitrate dehydrogenase (IDH)
-
NADP+
-
Chromogenic substrate (e.g., WST-1 or MTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize cells or tissues in cold assay buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant (cytosolic fraction) for ACO1 activity measurement.
-
Reaction Setup:
-
Add the sample to a 96-well plate.
-
Prepare a reaction mixture containing assay buffer, substrate, IDH, and NADP+.
-
Add the reaction mixture to each well to start the reaction.
-
Measurement:
-
Immediately add the chromogenic substrate.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) at multiple time points.
-
Calculation:
Electrophoretic Mobility Shift Assay (EMSA) for IRP1-IRE Binding
EMSA is used to detect the interaction between IRP1 and an IRE-containing RNA probe.[17][18]
Principle:
A radiolabeled or fluorescently labeled RNA probe containing an IRE is incubated with a protein extract. If the extract contains active IRP1, it will bind to the probe. When the mixture is run on a non-denaturing polyacrylamide gel, the RNA-protein complex will migrate slower than the free RNA probe, resulting in a "shifted" band.
Materials:
-
Cell lysate
-
Labeled IRE RNA probe (e.g., 32P-labeled or biotinylated)
-
Binding buffer (containing components like Tris-HCl, KCl, MgCl2, and glycerol)
-
Non-denaturing polyacrylamide gel
-
Electrophoresis apparatus
-
Detection system (autoradiography film for radiolabeled probes, chemiluminescence or fluorescence imager for non-radioactive probes)
Procedure:
-
Probe Labeling:
-
Binding Reaction:
-
Incubate the cell lysate with the labeled probe in binding buffer.
-
Include appropriate controls, such as a reaction with no protein extract (probe only) and a competition assay with an excess of unlabeled IRE probe to demonstrate specificity.
-
Electrophoresis:
-
Detection:
Signaling Pathways and Regulatory Networks
The primary signaling pathway involving ACO1 in mammals is the iron-responsive element system, which is crucial for maintaining cellular iron homeostasis.
// Nodes
High_Iron [label="High Cellular Iron", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Low_Iron [label="Low Cellular Iron", fillcolor="#EA4335", fontcolor="#FFFFFF"];
ACO1_Aconitase [label="ACO1 (Aconitase)\n[4Fe-4S] Cluster", fillcolor="#34A853", fontcolor="#FFFFFF"];
ACO1_IRP1 [label="ACO1 (IRP1)\nApo-protein", fillcolor="#FBBC05", fontcolor="#202124"];
Ferritin_mRNA [label="Ferritin mRNA\n(5' IRE)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
TfR_mRNA [label="Transferrin Receptor mRNA\n(3' IRE)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
Ferritin_Translation [label="Ferritin Translation\n(Iron Storage)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
TfR_Translation [label="TfR Translation\n(Iron Uptake)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Translation_Repression [label="Translation Repressed", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];
mRNA_Stabilization [label="mRNA Stabilized", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];
mRNA_Degradation [label="mRNA Degraded", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
High_Iron -> ACO1_Aconitase [label="Promotes [4Fe-4S]\nassembly"];
Low_Iron -> ACO1_IRP1 [label="Promotes [4Fe-4S]\ndisassembly"];
ACO1_Aconitase -> Ferritin_mRNA [style=invis];
ACO1_Aconitase -> TfR_mRNA [style=invis];
ACO1_IRP1 -> Ferritin_mRNA [label="Binds to 5' IRE"];
ACO1_IRP1 -> TfR_mRNA [label="Binds to 3' IRE"];
Ferritin_mRNA -> Ferritin_Translation [label="Translation Proceeds"];
TfR_mRNA -> mRNA_Degradation [label="Rapid Degradation"];
Ferritin_mRNA -> Translation_Repression [style=dashed];
TfR_mRNA -> mRNA_Stabilization [style=dashed];
mRNA_Stabilization -> TfR_Translation;
{rank=same; High_Iron; Low_Iron;}
{rank=same; ACO1_Aconitase; ACO1_IRP1;}
{rank=same; Ferritin_mRNA; TfR_mRNA;}
{rank=same; Ferritin_Translation; mRNA_Degradation; Translation_Repression; mRNA_Stabilization;}
{rank=same; TfR_Translation;}
}
Caption: Iron-Responsive Element (IRE) Signaling Pathway.
The experimental workflow to determine the dual functionality of ACO1 involves a series of steps to assess both its enzymatic activity and its RNA-binding capacity.
// Nodes
Start [label="Cell/Tissue Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Lysate_Prep [label="Prepare Cytosolic Lysate"];
Split [label="Split Lysate", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Aconitase_Assay [label="Aconitase Activity Assay"];
EMSA [label="Electrophoretic Mobility Shift Assay (EMSA)"];
Aconitase_Result [label="Measure Aconitase Activity\n(Enzymatic Function)", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];
EMSA_Result [label="Detect IRE-Binding\n(RNA-Binding Function)", shape=document, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Conclusion [label="Correlate with Cellular Iron Status", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
Start -> Lysate_Prep;
Lysate_Prep -> Split;
Split -> Aconitase_Assay [label="Aliquot 1"];
Split -> EMSA [label="Aliquot 2"];
Aconitase_Assay -> Aconitase_Result;
EMSA -> EMSA_Result;
Aconitase_Result -> Conclusion;
EMSA_Result -> Conclusion;
}
Caption: Experimental Workflow for ACO1 Functional Analysis.
Conclusion
ACO1 and its homologues are fascinating examples of protein evolution, demonstrating how a single protein can acquire distinct and critical functions in response to cellular needs. While the dual role of ACO1/IRP1 in mammalian iron metabolism is well-characterized, further research is needed to fully elucidate the functions of its homologues in other species, particularly in plants and lower eukaryotes. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the multifaceted roles of this important protein in health and disease. Understanding the species-specific differences in ACO1 function and regulation will be crucial for the development of targeted therapeutic strategies.
References